molecular formula C23H18FN3O4 B2941765 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one CAS No. 1208971-80-5

2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2941765
CAS No.: 1208971-80-5
M. Wt: 419.412
InChI Key: CUXQKUPWMMSPMR-UHFFFAOYSA-N
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Description

2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H18FN3O4 and its molecular weight is 419.412. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Research has been dedicated to the synthesis of novel compounds involving chromenes and oxadiazoles, which are chemical structures related to the specified compound. For example, the synthesis of chromen-oxadiazole derivatives through multicomponent reactions showcases the interest in developing new molecules with potential biological activities. These syntheses often involve catalysis by substances like piperidine, aiming to create compounds with enhanced properties (Rao et al., 2014).

Anticancer Activity

Several studies have focused on the anticancer properties of chromen-oxadiazole compounds. The evaluation of these compounds against various cancer cell lines has revealed promising results, suggesting potential applications in cancer treatment. For instance, derivatives of chromenes have been studied for their efficacy in inhibiting the growth of human cancer cell lines, indicating the relevance of these compounds in developing anticancer therapies (Kumar et al., 2013).

Polymorphism Studies

The study of polymorphism in chromen-oxadiazole derivatives has provided insights into the structural diversity of these compounds and their potential effects on physical properties and biological activity. Polymorphic forms of these compounds have been thoroughly investigated, revealing differences in intermolecular interactions and crystal structures. This research is crucial for understanding the material properties of these compounds, which can influence their biological efficacy and formulation strategies (Shishkina et al., 2019).

Photophysical Properties

The study of the photophysical properties of chromene derivatives, including their UV and fluorescence characteristics, has opened up potential applications in materials science and bioimaging. By understanding these properties, researchers can design compounds for specific applications, such as fluorescent markers or materials with unique optical properties (Kumar et al., 2013).

Antimicrobial Activity

Research into the antimicrobial activity of chromen-oxadiazole derivatives has shown that these compounds can be effective against a range of bacterial and fungal pathogens. This suggests their potential use in developing new antimicrobial agents to combat resistant strains of bacteria and fungi. Studies have explored the structure-activity relationships of these compounds, aiming to optimize their antimicrobial efficacy (Khalid et al., 2016).

Properties

IUPAC Name

2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O4/c24-16-7-5-14(6-8-16)21-25-26-22(31-21)15-9-11-27(12-10-15)23(29)20-13-18(28)17-3-1-2-4-19(17)30-20/h1-8,13,15H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXQKUPWMMSPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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